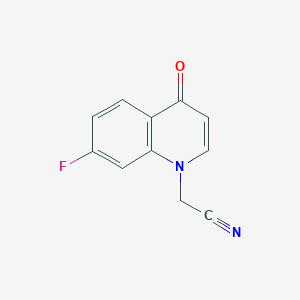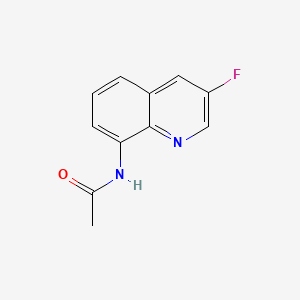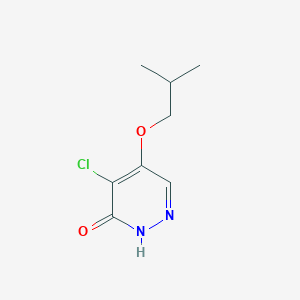
6-Bromo-4-methoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyridin-3-amine typically involves the bromination of 4-methoxypyridin-3-amine. One common method includes the reaction of 4-methoxypyridin-3-amine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
6-Bromo-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce various substituted pyridines .
科学的研究の応用
6-Bromo-4-methoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-4-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- 6-Bromo-3-methoxypyridin-2-amine
- 5-Bromo-2-methoxypyridin-3-amine
- 4-Bromo-2-methoxypyridin-3-amine
Uniqueness
6-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC名 |
6-bromo-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 |
InChIキー |
ZLBKWISCVPVHQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



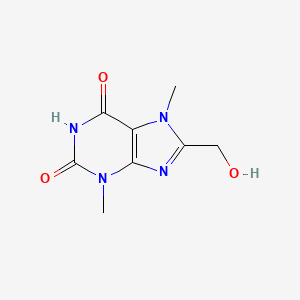
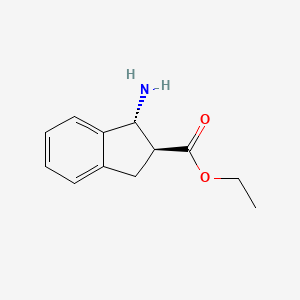
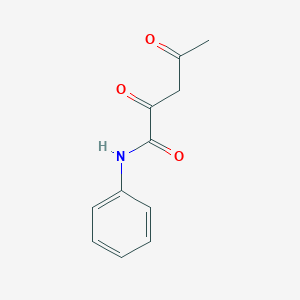
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
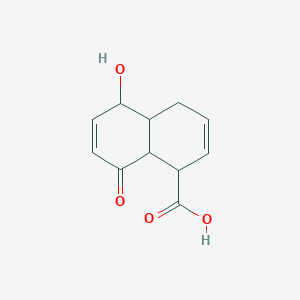
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
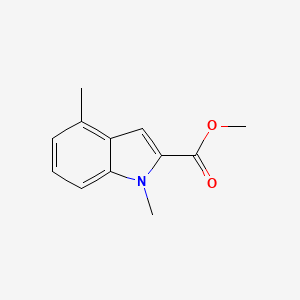
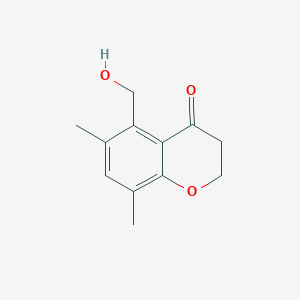
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)
